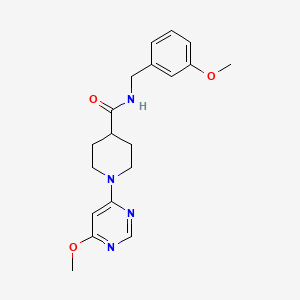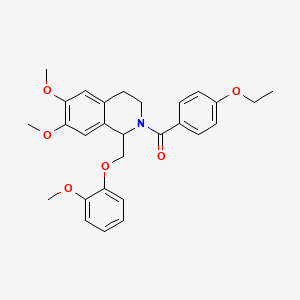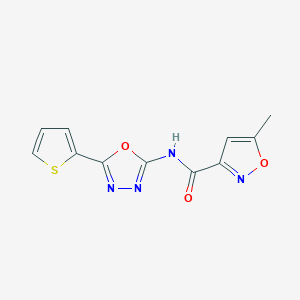
Ethyl 5-isopropyloxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-isopropyloxazole-4-carboxylate is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of activated carboxylic acid derivatives with ethyl isocyanoacetate . Various methods for the co-activation of aliphatic carboxylic acids in this transformation have been described in the literature .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, there are references to the chemical reactivity of similar compounds .Applications De Recherche Scientifique
Synthesis of Chiral 2-Aminoalkyloxazole-5-carboxylates Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. This process involves N-acylation with natural and synthetic phthalimidylamino acids and UV irradiation in acetone to form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).
Lateral Lithiation in Organic Synthesis Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole analog, undergoes clean lateral lithiation at the C-5 methyl group. This process is significant in synthetic organic chemistry for modifying isoxazole derivatives (Zhou & Natale, 1998).
Synthesis of Histamine H2-Receptor Antagonists Ethyl 5-chloroimidazole-4-carboxylate and ethyl 5-fluoroimidazole-4-carboxylate, derivatives of ethyl 5-isopropyloxazole-4-carboxylate, have been used to synthesize histamine H2-receptor antagonists. This is crucial in developing drugs for treating conditions like peptic ulcers (Brown, Shaw, & Durant, 1980).
Antimicrobial Activity Studies Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative in the thiazole group, shows antimicrobial activities against various bacteria and fungi strains. This is significant in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Development of Corrosion Inhibitors Derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have been studied as corrosion inhibitors for mild steel, which is vital for industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Bioactive Compounds Syntheses of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate have led to developments in biomimetic synthesis, like the creation of α-cyclopiazonic acid. This is relevant for pharmaceutical research and development (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Orientations Futures
Oxazole derivatives, including Ethyl 5-isopropyloxazole-4-carboxylate, are of significant interest in the field of drug discovery due to their diverse biological activities . Future research may focus on developing new synthetic strategies for oxazole derivatives, exploring their biological activities, and designing more biologically active and less toxic derivatives .
Propriétés
IUPAC Name |
ethyl 5-propan-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-8(6(2)3)13-5-10-7/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSINPGEEFZHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)
![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)
![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)
